

# structure elucidation of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

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## Compound of Interest

Compound Name: 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

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## Structure Elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one: An In-depth Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available spectroscopic data for the requested compound, **2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one** (CAS 1889-78-7), could not be located. This guide will therefore focus on the structure elucidation of the closely related and structurally similar compound, 2-Bromo-1-(4-chlorophenyl)ethan-1-one (CAS 536-38-9), for which comprehensive spectroscopic data is accessible. This substitution allows for a detailed demonstration of the principles and methodologies of structure elucidation.

## Introduction

2-Bromo-1-(4-chlorophenyl)ethan-1-one is a halogenated acetophenone derivative that serves as a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its reactivity is primarily attributed to the presence of an  $\alpha$ -bromo ketone functional group. Accurate structural confirmation of this compound is paramount for its effective use in research and development. This guide provides a comprehensive overview of the analytical techniques and data interpretation involved in the structure elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one.

## Molecular Structure and Properties

- IUPAC Name: 2-bromo-1-(4-chlorophenyl)ethanone[1]
- Synonyms: p-Chlorophenacyl bromide,  $\alpha$ -Bromo-4-chloroacetophenone[1]
- CAS Number: 536-38-9
- Molecular Formula:  $C_8H_6BrClO$
- Molecular Weight: 233.49 g/mol

## Spectroscopic Data Analysis

The structural elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one is achieved through the combined analysis of  $^1H$  NMR,  $^{13}C$  NMR, Mass Spectrometry, and IR Spectroscopy.

### $^1H$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1:  $^1H$  NMR Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one[2]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.94	Doublet	8.8	2H	Ha
7.48	Doublet	8.8	2H	Hb
4.42	Singlet	-	2H	Hc

Source: Supporting Information for "Water-controlled selective preparation of  $\alpha$ -mono or  $\alpha,\alpha'$ -dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin"[2]

Interpretation: The  $^1\text{H}$  NMR spectrum displays three distinct signals. The two doublets at 7.94 and 7.48 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.94 ppm is attributed to the deshielding effect of the adjacent carbonyl group. The singlet at 4.42 ppm, integrating to two protons, is assigned to the methylene protons adjacent to the bromine atom and the carbonyl group.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one[2]

Chemical Shift ( $\delta$ ) ppm	Assignment
190.2	C=O (Ketone)
140.5	C-Cl
132.2	Quaternary C
130.3	Aromatic CH
129.2	Aromatic CH
30.4	$\text{CH}_2\text{-Br}$

Source: Supporting Information for "Water-controlled selective preparation of  $\alpha$ -mono or  $\alpha,\alpha'$ -dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin"[2]

Interpretation: The  $^{13}\text{C}$  NMR spectrum shows six signals. The signal at 190.2 ppm is characteristic of a ketone carbonyl carbon. The signals at 140.5, 132.2, 130.3, and 129.2 ppm correspond to the carbons of the para-substituted chlorophenyl ring. The upfield signal at 30.4 ppm is assigned to the methylene carbon attached to the bromine atom.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one

m/z	Relative Intensity	Assignment
232/234/236	Moderate	[M] <sup>+</sup> (Molecular Ion)
139/141	High	[C <sub>7</sub> H <sub>4</sub> ClO] <sup>+</sup>
111/113	Moderate	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>
93	Low	[CH <sub>2</sub> Br] <sup>+</sup>

Interpretation: The mass spectrum would be expected to show a molecular ion peak cluster at m/z 232, 234, and 236, corresponding to the different isotopic combinations of bromine (<sup>79</sup>Br and <sup>81</sup>Br) and chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl). The base peak would likely be the acylium ion at m/z 139/141, formed by the cleavage of the C-C bond between the carbonyl group and the bromomethyl group. Other significant fragments would include the chlorophenyl cation at m/z 111/113 and the bromomethyl cation at m/z 93.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1700	Strong	C=O stretch (Aryl ketone)
~1600, ~1480	Medium	C=C stretch (Aromatic)
~1200	Medium	C-C stretch
~830	Strong	C-H bend (p-disubstituted)
~700	Medium	C-Cl stretch
~600	Medium	C-Br stretch

Interpretation: The IR spectrum would be dominated by a strong absorption band around  $1700\text{ cm}^{-1}$ , characteristic of the C=O stretching vibration of an aryl ketone. The presence of the aromatic ring is indicated by the C=C stretching vibrations around  $1600$  and  $1480\text{ cm}^{-1}$  and the strong C-H out-of-plane bending for a para-substituted ring around  $830\text{ cm}^{-1}$ . The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region at lower wavenumbers.

## Experimental Protocols

### Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

A common method for the synthesis of  $\alpha$ -bromoketones is the bromination of the corresponding ketone.

- Procedure: To a solution of 4'-chloroacetophenone in a suitable solvent such as diethyl ether or acetic acid, an equimolar amount of bromine is added dropwise with stirring. The reaction is typically carried out at room temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

### NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  0.00 ppm).[4]
- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer, for example, at a frequency of 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ . [2]

### Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe or after separation by gas chromatography (GC-MS).[5]
- Ionization: Electron ionization (EI) is a common method for this type of compound, typically using an electron beam of 70 eV.[5]

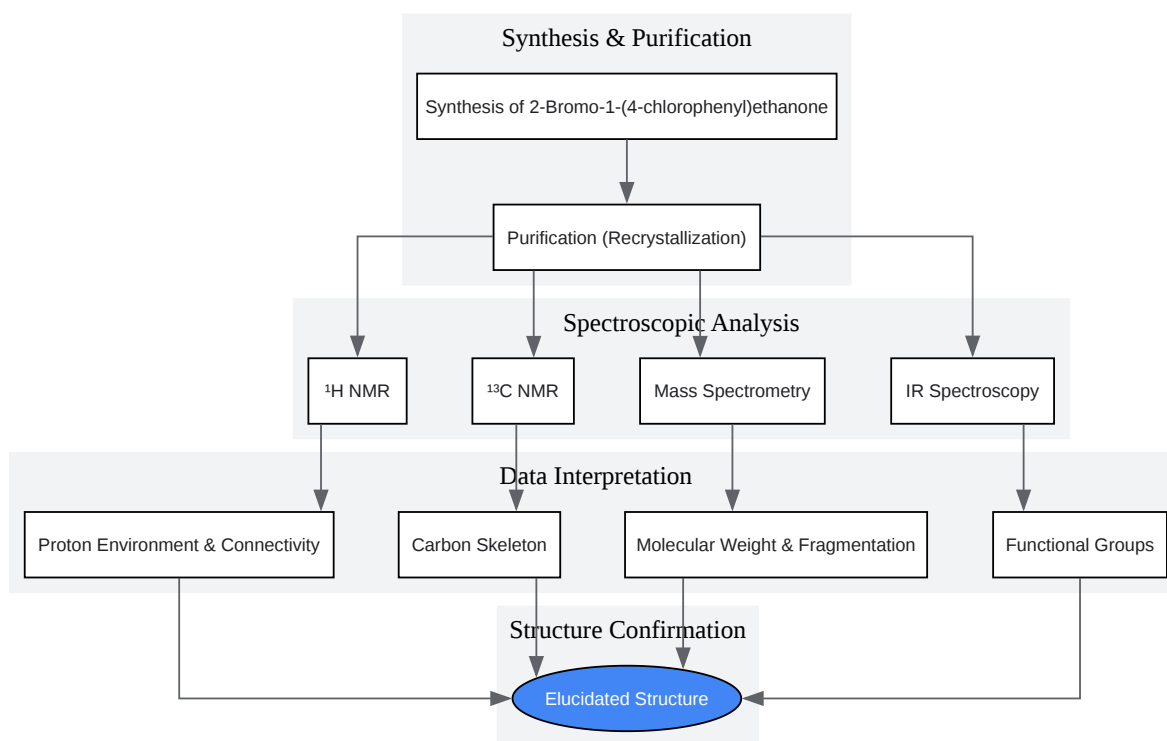
- Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.[\[5\]](#)

## IR Spectroscopy

- Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).[\[6\]](#)
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then subtracted from the sample spectrum.

## Visualizations

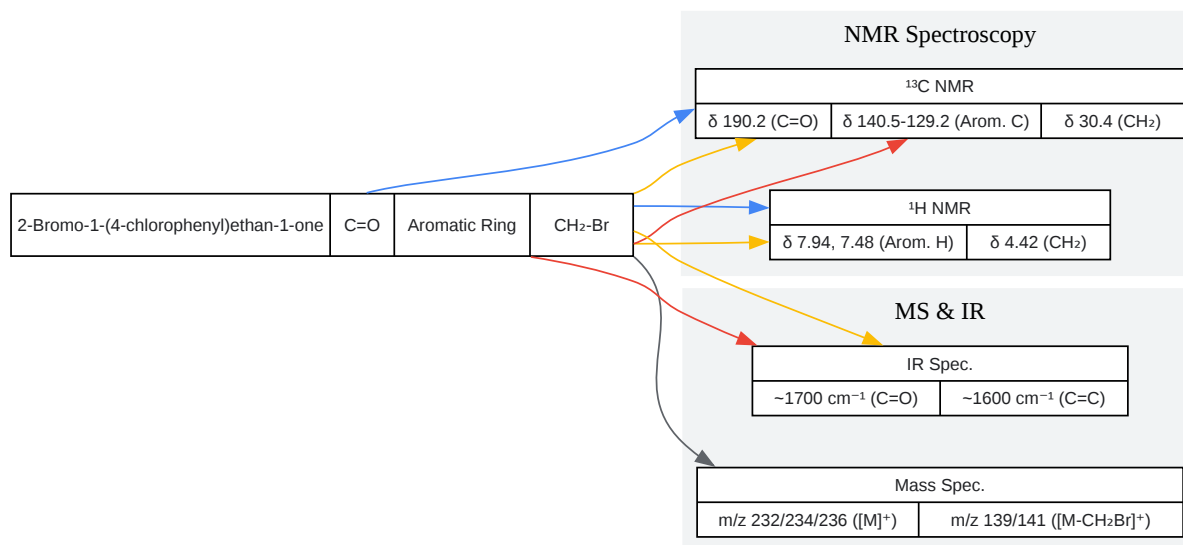
### Structure Elucidation Workflow



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Caption: Workflow for the structure elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one.

## Key Spectroscopic Correlations



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Caption: Key correlations between structural features and spectroscopic data.

## Conclusion

The collective evidence from <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and IR Spectroscopy provides an unambiguous confirmation of the structure of 2-Bromo-1-(4-chlorophenyl)ethan-1-one. Each analytical technique provides complementary information that, when integrated, allows for a comprehensive and confident structure elucidation. This systematic approach is fundamental in chemical research and drug development to ensure the identity and purity of synthesized compounds.

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